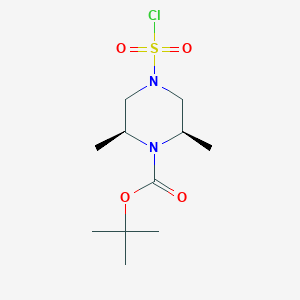
Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives Piperazines are heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and two methyl groups attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the cyclization of appropriate diamines or amino alcohols to form the piperazine ring. This can be achieved through various cyclization reactions under acidic or basic conditions.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via sulfonylation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
Attachment of the Tert-butyl Group: The tert-butyl group is usually introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Methylation: The methyl groups are typically introduced through alkylation reactions using methyl halides or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorosulfonyl group, where nucleophiles such as amines or alcohols can replace the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the chlorosulfonyl group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and other substituted derivatives.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include sulfides or thiols.
Hydrolysis: Products include carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of piperazine-based drugs with biological targets.
Medicine
In medicine, piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, antipsychotic, and anthelmintic properties. This compound could be explored for similar therapeutic potentials.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S,6R)-2,6-dimethylpiperazine-1-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
Tert-butyl (2S,6R)-4-methylsulfonyl-2,6-dimethylpiperazine-1-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, which may affect its reactivity and biological activity.
Tert-butyl (2S,6R)-4-nitrosulfonyl-2,6-dimethylpiperazine-1-carboxylate: Contains a nitrosulfonyl group, which can introduce different chemical and biological properties.
Uniqueness
The presence of the chlorosulfonyl group in tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate makes it particularly reactive towards nucleophiles, which can be advantageous in synthetic chemistry for introducing various functional groups. This reactivity also makes it a valuable tool in biological studies for modifying biomolecules.
Eigenschaften
IUPAC Name |
tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O4S/c1-8-6-13(19(12,16)17)7-9(2)14(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETIPLMMWQLSOY-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

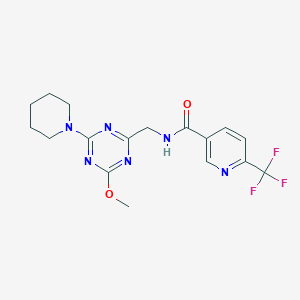
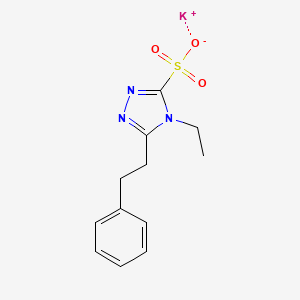

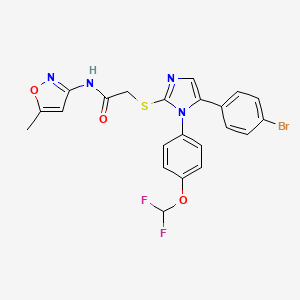
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B2677839.png)
![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)
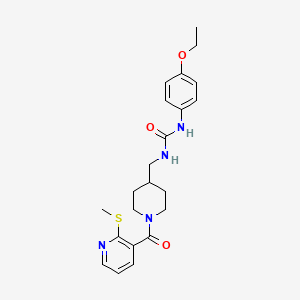
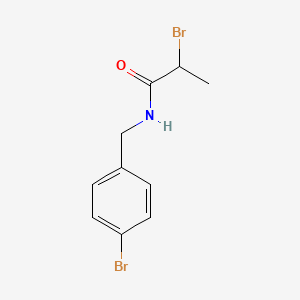
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2677845.png)
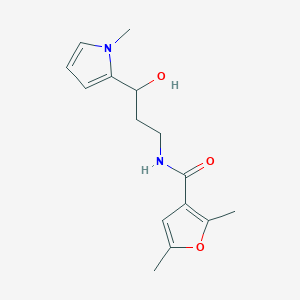
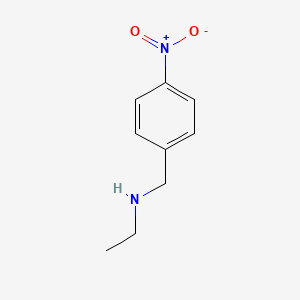
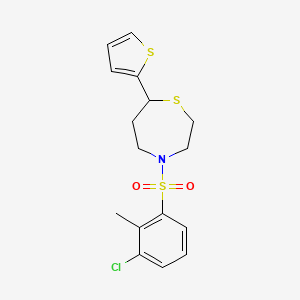
![N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2677851.png)
